molecular formula C8H9N3O2 B11910192 2-(Aziridin-1-yl)-5-nitroaniline CAS No. 57944-31-7

2-(Aziridin-1-yl)-5-nitroaniline

Cat. No.: B11910192
CAS No.: 57944-31-7
M. Wt: 179.18 g/mol
InChI Key: BEPPRPZDXXFXEM-UHFFFAOYSA-N
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Description

2-(Aziridin-1-yl)-5-nitroaniline (CAS 57944-31-7) is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . It belongs to the class of nitroaniline derivatives incorporating an aziridine group, a highly strained three-membered heterocycle known for its reactivity and importance as a synthetic building block in organic synthesis . This structural motif is found in prodrugs investigated for advanced cancer therapies. Scientifically, this compound is recognized as a key metabolite in the activation pathway of certain experimental antitumor prodrugs . Research identifies it as a critical cytotoxic species in gene-directed enzyme prodrug therapy (GDEPT) approaches, where it is noted for its superior tissue diffusion properties, which are essential for mediating a potent "bystander effect" that can kill neighboring cancer cells . Its mechanism of action is linked to its DNA alkylating capacity following enzymatic activation . This product is supplied with a purity of 95% or higher and is intended for research purposes exclusively. It is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult all relevant safety data sheets before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57944-31-7

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-(aziridin-1-yl)-5-nitroaniline

InChI

InChI=1S/C8H9N3O2/c9-7-5-6(11(12)13)1-2-8(7)10-3-4-10/h1-2,5H,3-4,9H2

InChI Key

BEPPRPZDXXFXEM-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of 2 Aziridin 1 Yl 5 Nitroaniline and Its Derivatives

Ring-Opening Reactions of the Aziridine (B145994) Moiety

The inherent ring strain of aziridines, estimated to be around 27 kcal/mol, is the primary driving force for their ring-opening reactions. acs.org This strain can be relieved through cleavage of one of the carbon-nitrogen bonds, a process that can be initiated by a wide range of reagents and catalysts. The presence of substituents on the aziridine ring and the nitrogen atom significantly influences the facility and regioselectivity of these transformations. nih.gov

The aziridine ring is susceptible to attack by a wide variety of nucleophiles, leading to the formation of β-functionalized amines. acs.orgwikipedia.org The efficiency of these reactions is highly dependent on the nature of the substituent on the aziridine nitrogen. Electron-withdrawing groups on the nitrogen atom activate the ring, making it more susceptible to nucleophilic attack. nih.gov Conversely, non-activated aziridines, those with electron-donating groups on the nitrogen, are generally less reactive towards nucleophiles. nih.govnih.gov

A broad spectrum of nucleophiles has been employed in the ring-opening of aziridines, including:

Heteroatomic nucleophiles: Alcohols, amines, and thiols are common nucleophiles that readily open the aziridine ring. acs.org

Carbon nucleophiles: Organometallic reagents, such as organolithium and organocuprate compounds, are effective for forming new carbon-carbon bonds. wikipedia.org Enolates derived from ketones, esters, and amides have also been successfully used. nih.gov

Arenes and Heteroarenes: Electron-rich aromatic and heteroaromatic compounds can act as nucleophiles in Friedel-Crafts-type alkylation reactions with activated aziridines. acs.org

The reaction of N-tosyl- or N-acyl aziridine-(2S)-carboxylate esters with carbonyl-stabilized Wittig reagents leads to an isolable phosphorus ylide, which can then react with carbonyl compounds to produce optically pure unsaturated amino acids. rsc.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Aziridines

NucleophileAziridine SubstrateProduct TypeReference
ThiophenolC-Glycosyl-aziridinesC-Glycosyl-aminoethyl sulfide (B99878) derivatives nih.gov
IndolesActivated aziridinecarboxylate2-Substituted tryptophan clockss.org
N-TosylhydrazonesN-Tosyl aziridinesAminohydrazones acs.org
Wittig ReagentsN-Tosyl/N-Acyl aziridine-2-carboxylatesUnsaturated amino acids rsc.org
Pendant SulfamatesDi-substituted cis and trans aziridinesVicinal diamines chemrxiv.org

The regioselectivity of nucleophilic attack on unsymmetrically substituted aziridines is a critical aspect of their chemistry. The outcome is influenced by a combination of steric and electronic factors, as well as the reaction conditions. Generally, in a classic SN2-type mechanism, the nucleophile attacks the less sterically hindered carbon atom of the aziridine ring. acs.orgnih.gov This is particularly true for reactions involving thiols, where the attack is highly regioselective. nih.gov

The stereochemistry of the ring-opening reaction is also significant. The SN2 mechanism typically proceeds with inversion of configuration at the carbon center being attacked. acs.org This stereospecificity is crucial for the synthesis of enantiomerically pure compounds from chiral aziridines. frontiersin.org For instance, palladium-catalyzed ring-opening cross-coupling reactions of 2-substituted aziridines have been shown to proceed in a stereoinvertive manner. acs.org

However, the regioselectivity can be altered by the nature of the substituents and the catalyst employed. For example, the ring-opening of aziridines with a γ-ketone substituent at the C2 position occurs at the C2 carbon, while a γ-silylated hydroxy group at the same position directs the attack to the unsubstituted C3 carbon. frontiersin.orgnih.gov

The ring-opening of aziridines can be facilitated by various catalysts, which can influence both the rate and the selectivity of the reaction. Lewis acids, such as boron trifluoride, are often used to activate the aziridine ring towards nucleophilic attack. wikipedia.org Transition metal catalysts, particularly those based on palladium, have proven to be highly effective for a range of ring-opening cross-coupling reactions. acs.orgmdpi.com

Computational studies have provided valuable insights into the mechanisms of these catalyzed reactions. For palladium-catalyzed reactions, the generally accepted mechanism involves oxidative addition of the aziridine to the Pd(0) catalyst, followed by transmetalation and reductive elimination. acs.org The oxidative addition step, which involves the opening of the aziridine ring, is often the regioselectivity- and stereospecificity-determining step. acs.org The interactions between the palladium catalyst and the aziridine substrate play a crucial role in determining the regiochemical outcome. acs.org

In addition to nucleophilic attack, the aziridine ring can also be opened by electrophiles and under acidic conditions. Acid-catalyzed ring-opening typically involves the protonation of the aziridine nitrogen, forming a highly reactive aziridinium (B1262131) ion. frontiersin.org This intermediate is then susceptible to attack by a nucleophile.

The regioselectivity of acid-catalyzed ring-opening is dependent on the substitution pattern of the aziridine. In general, the nucleophile will attack the more substituted carbon atom, following a more SN1-like pathway. However, the outcome can be influenced by the nature of the substituents and the nucleophile. frontiersin.org

A notable example is the acid-catalyzed N-alkylation of N-tosyl hydrazones with aziridines, which has been reported as a key step in the synthesis of 1,2,4-triazines. acs.org In this process, a Lewis acid, such as BF3·OEt2, activates the aziridine, which is then attacked by the hydrazone acting as a nucleophile. acs.org This ring-opening occurs selectively at the benzylic position of the aziridine. acs.org

Aziridines can undergo ring-opening polymerization to form polyamines, which are polymers with a repeating unit containing an amine group. The mechanism of polymerization and the resulting polymer architecture are highly dependent on the nature of the substituent on the aziridine nitrogen.

Cationic ring-opening polymerization (CROP) of unsubstituted or N-alkylated aziridines typically leads to the formation of hyperbranched or branched polymers. nsf.govresearchgate.net This is due to the growing chain end, an aziridinium ion, being susceptible to attack by both monomer and other polymer chains. mpg.de

In contrast to CROP, anionic ring-opening polymerization (AROP) of aziridines can produce linear polymers. nsf.govnih.gov This method requires the presence of an electron-withdrawing group on the aziridine nitrogen, such as a sulfonyl group, to stabilize the propagating aza-anion. mpg.denih.gov These activating groups serve three main purposes: they replace the acidic proton on the nitrogen, stabilize the negative charge at the active chain end, and increase the reactivity of the monomer by making the aziridine ring more electron-deficient. mpg.de

The AROP of N-sulfonylated aziridines has been shown to be a living polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. acs.org This method provides a viable pathway to linear polyamines, including linear polyethyleneimine (L-PEI) and linear polypropylenimine (L-PPI), after the removal of the activating sulfonyl groups. nih.govacs.org

Table 2: Comparison of Cationic and Anionic Ring-Opening Polymerization of Aziridines

Polymerization TypeMonomer RequirementPropagating SpeciesPolymer ArchitectureReference
CationicUnsubstituted or N-alkylated aziridineAziridinium ionBranched/Hyperbranched nsf.govresearchgate.net
AnionicN-activated aziridine (e.g., N-sulfonyl)Aza-anionLinear nsf.govnih.gov

Polymerization Behavior of Aziridine Scaffolds

Cationic Ring-Opening Polymerization

The strained three-membered aziridine ring is susceptible to ring-opening reactions, which can be initiated by cationic species. wikipedia.org This process, known as cationic ring-opening polymerization (CROP), is a significant pathway for the synthesis of polyamines. rsc.org While specific studies on the CROP of 2-(aziridin-1-yl)-5-nitroaniline are not extensively detailed in the provided search results, the general mechanism for aziridines and related heterocycles like 2-oxazolines provides a strong model for its expected behavior. rsc.orgbeilstein-journals.org

The polymerization is typically initiated by an electrophilic species, such as a strong acid or a Lewis acid, which activates the nitrogen atom of the aziridine ring. wikipedia.orgrsc.org This activation is followed by nucleophilic attack from the nitrogen of another monomer molecule, leading to the propagation of a polymer chain. The process can, in some cases, exhibit living polymerization characteristics, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. rsc.org The polymerization of related nitrogen-containing monomers like 2-oxazolines has been studied with various initiators, including rare-earth metal triflates, which have shown high catalytic efficiency. rsc.orgresearchgate.net

Interactive Table: Initiators for Cationic Ring-Opening Polymerization of Related Heterocycles

Initiator Type Examples Notes
Alkylating Agents Methyl tosylate, Methyl triflate Commonly used for CROP of 2-oxazolines. beilstein-journals.org
Lewis Acids Boron trifluoride Can catalyze ring-opening. wikipedia.org

Reactivity with Small Molecules (e.g., Carbon Dioxide)

The nucleophilic nature of the aziridine nitrogen allows it to react with various small molecules. Due to the ring strain, aziridines are reactive substrates for ring-opening reactions with a variety of nucleophiles. wikipedia.org While direct evidence for the reaction of this compound with carbon dioxide is not available in the provided results, the general reactivity of aziridines suggests that such a reaction is plausible. The nitrogen atom could act as a nucleophile, attacking the electrophilic carbon of CO₂, potentially leading to the formation of a carbamate (B1207046) derivative after ring opening. The reactivity of aziridines with other small molecules and nucleophiles like alcohols and amines is well-established. wikipedia.org

Transformations Involving the Nitro Group and its Adjacency

The nitro group is a key functional group that significantly influences the reactivity of the molecule and can be chemically transformed through reduction or can influence oxidative pathways.

Reductive Manipulations and Derivatives Formation

The reduction of the nitro group in nitroaromatic compounds is a common and important transformation. In the context of compounds similar to this compound, such as 2-nitroaniline (B44862), reduction leads to the formation of the corresponding diamine, in that case, o-phenylenediamine. nih.govrdd.edu.iq This reduction is often carried out using various reducing agents in the presence of a catalyst. nih.gov

For a related compound, 5-(aziridin-1-yl)-2,4-dinitrobenzamide (tretazicar), the reduction of the 4-nitro group to a hydroxylamine (B1172632) is a critical bioactivation step. google.com This reduction has been achieved chemically using zinc dust and ammonium (B1175870) carbonate or hydrazine (B178648) hydrate (B1144303) with a palladium-on-carbon catalyst, albeit with low yields. google.com A milder method using dihydroxyacetone in an aqueous alkaline solution has been shown to produce the corresponding 4-hydroxylamino derivative in a much higher yield (>85%). google.com

These examples strongly suggest that the nitro group of this compound can be selectively reduced to an amino group or a hydroxylamino group, providing a pathway to a variety of derivatives with different electronic and functional properties.

Interactive Table: Reducing Agents for Nitro Group Transformation

Reducing Agent Catalyst Product
Sodium borohydride Metal nanoparticles Amino group nih.govrdd.edu.iq
Hydrazine hydrate Pd-C Hydroxylamino group google.com
Zinc dust / Ammonium carbonate - Hydroxylamino group google.com

Reactivity of the Aromatic Amino Group and Benzene (B151609) Ring

The amino group and the benzene ring itself are sites for further functionalization, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns and Directed Functionalization

The directing effects of the substituents on the benzene ring are crucial in determining the position of incoming electrophiles. The amino group is a strong activating group and an ortho-, para-director. Conversely, the nitro group is a strong deactivating group and a meta-director. The aziridinyl group is also generally considered an ortho-, para-director.

In this compound, the positions ortho and para to the activating amino group are positions 6 and 4, respectively. The position meta to the deactivating nitro group is position 3. The directing effects of the amino and aziridinyl groups would reinforce substitution at the 4- and 6-positions. However, the strong deactivating effect of the nitro group would make electrophilic aromatic substitution challenging.

To achieve specific substitution patterns, it is often necessary to use a protecting group strategy. libretexts.org For instance, the highly reactive amino group can be acetylated to form an amide. This acetamido group is still an ortho-, para-director but is less activating and provides steric hindrance, often favoring para-substitution. libretexts.org After the desired electrophilic substitution is performed, the protecting acetyl group can be removed by hydrolysis to regenerate the amino group. libretexts.org This approach allows for more controlled functionalization of the aromatic ring.

Chemical Derivatization of the Amino Functionality

The amino group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives with tailored properties. Derivatization of amino functionalities is a common strategy in medicinal chemistry and materials science to alter the physicochemical characteristics of a molecule.

One common method for the derivatization of primary and secondary amines is acetylation. This can be achieved using reagents like acetic anhydride, often in an aqueous medium at room temperature. nih.gov This straightforward method can be used to introduce an acetyl group to the amino functionality, potentially altering its electronic and steric properties. nih.gov

For more complex modifications, various derivatization agents have been developed for use in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). These reagents are designed to react with amino groups to enhance detectability and chromatographic performance. nih.govresearchgate.net While not directly reported for this compound, analogous derivatization strategies could be employed. For instance, reagents with active ester moieties, such as N-hydroxysuccinimide (NHS) esters, are known to react efficiently with primary amino groups to form stable amide bonds. mdpi.com

The table below summarizes some common derivatization reactions applicable to amino functionalities.

Reaction Type Reagent Example Functional Group Formed Potential Application
AcetylationAcetic AnhydrideAmideAltering solubility and electronic properties
Acylation with NHS EsterNs-MOK-β-Pro-OSuAmideAnalytical detection and quantification mdpi.com
Reaction with IsothiocyanatePhenyl isothiocyanateThioureaSynthesis of biologically active compounds

Participation in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org Aziridines, as a class of compounds, are known to participate in various MCRs, often acting as nucleophiles that initiate the reaction cascade. mdpi.com

A notable example of an MCR involving aziridines is their reaction with arynes and a nucleophile. mdpi.com In this type of reaction, the aziridine can act as the initial nucleophile that adds to the highly reactive aryne intermediate. The resulting zwitterionic or anionic intermediate is then trapped by a third component, such as a nitrile, leading to the formation of a more complex molecule in a single step. researchgate.net This strategy has been used to synthesize N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. researchgate.net

While specific examples detailing the participation of this compound in MCRs are not prevalent in the literature, its structural motifs—a nucleophilic aziridine ring and an aromatic amine—suggest its potential as a substrate in such reactions. The principles of MCRs, such as the Ugi and Passerini reactions, which involve amines and other functional groups, provide a framework for how this compound could be utilized in the efficient synthesis of complex heterocyclic structures. nih.gov

MCR Type Reactant Classes Key Intermediate Potential Product Class
Aryne-based MCRAziridine, Aryne, NitrileAryl anionN-aryl γ-aminobutyronitriles researchgate.net
Ugi ReactionAmine, Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-acylamino carbocationα-acylamino carboxamides
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-acyloxy carbocationα-acyloxy carboxamides

Photochemical Transformations and Photoreactivity Studies

The presence of the aziridine ring and the nitroaniline chromophore in this compound suggests a rich potential for photochemical transformations. Photoreactivity studies on related aziridine derivatives have revealed fascinating phenomena such as photoinduced isomerization and photochromism.

Photoinduced Isomerization and Rotational Dynamics

Photoisomerization involves the change in the geometry of a molecule upon absorption of light. In many organic molecules, this can manifest as cis-trans isomerization or other forms of rotational dynamics around chemical bonds. researchgate.net For molecules containing aziridine rings, photoexcitation can lead to ring-opening reactions, generating highly colored and reactive intermediates like azomethine ylides. researchgate.net

The study of photoinduced isomerization often involves techniques like ultrafast laser spectroscopy to probe the transient species and their dynamics on very short timescales. rsc.org While specific studies on the photoinduced isomerization and rotational dynamics of this compound are not widely available, the general principles of photochemistry suggest that the nitroaromatic portion of the molecule could influence the excited-state dynamics and potential isomerization pathways of the aziridine ring.

Photoreactivity and Photochromic Phenomena in Related Aziridine Derivatives

Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced in one or both directions by electromagnetic radiation. nih.gov Certain classes of aziridine derivatives, particularly bicyclic aziridines, are well-known for their photochromic properties. nih.govresearchgate.net

Upon irradiation with UV light, these bicyclic aziridines can undergo a conrotatory ring-opening to form a colored, zwitterionic species. nih.gov This process is often reversible, with the original form being regenerated either thermally or by irradiation with light of a different wavelength. nih.gov The introduction of different substituents onto the aziridine-containing scaffold can significantly tune the photochromic properties, such as the color of the open form and the kinetics of the ring-closing reaction. nih.gov

The photoreactivity of aziridine derivatives can also be influenced by the surrounding medium. For instance, studies in liquid crystalline matrices have shown that the organized environment can affect the course of the photoinduced transformations. researchgate.net Although this compound is a monocyclic aziridine, the principles of photoinduced ring-opening and the potential for photochromism, influenced by the nitroaniline substituent, remain an area of interest for further investigation.

Compound Class Photochromic Transformation Trigger Resulting Species
Bicyclic Aziridines (DABH)Closed-ring to Open-ringUV lightZwitterionic charged system nih.gov
DiarylethenesOpen-ring to Closed-ringUV lightColored, conjugated isomer nih.govmdpi.com
AzobenzenesTrans to CisUV lightLess stable cis-isomer researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Aziridin 1 Yl 5 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(Aziridin-1-yl)-5-nitroaniline, ¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity of the atoms and the substitution pattern on the aromatic ring.

In ¹H NMR, the protons on the aziridine (B145994) ring are expected to show a characteristic signal, typically in the range of 2.0-3.0 ppm, as shielded aliphatic protons. The protons of the aniline (B41778) amine group would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. The aromatic protons will exhibit distinct signals in the downfield region, influenced by the electronic effects of the substituents. The nitro group, being strongly electron-withdrawing, will deshield the ortho and para protons, while the amino and aziridinyl groups, being electron-donating, will shield the protons in their vicinity.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aziridine CH₂2.1 - 2.525 - 35
Aniline NH₂4.5 - 5.5 (broad)-
Aromatic CH (ortho to -NH₂)6.7 - 6.9115 - 120
Aromatic CH (meta to -NH₂)7.5 - 7.8125 - 130
Aromatic C-NH₂-145 - 150
Aromatic C-Aziridinyl-140 - 145
Aromatic C-NO₂-140 - 145

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these techniques can confirm the presence of the nitro, amino, and aziridine functionalities.

The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically in the region of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The amino group of the aniline moiety will show N-H stretching vibrations in the 3300-3500 cm⁻¹ range. chemicalbook.com Primary amines typically display two bands in this region, corresponding to asymmetric and symmetric stretching. The N-H bending vibration is expected around 1600-1650 cm⁻¹.

The aziridine ring has characteristic vibrational modes, including ring breathing and C-H stretching, though these may be less intense and could overlap with other signals. The aromatic ring will produce a series of bands corresponding to C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1400-1600 cm⁻¹ region). The C-N stretching vibrations for both the aniline and aziridinyl groups will also be present in the fingerprint region (typically 1250-1350 cm⁻¹). globalresearchonline.net Comparing the IR and Raman spectra can provide complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Nitro (NO₂)Asymmetric Stretch1500 - 1560Strong
Nitro (NO₂)Symmetric Stretch1300 - 1370Strong
Amine (NH₂)Asymmetric Stretch3400 - 3500Medium-Strong
Amine (NH₂)Symmetric Stretch3300 - 3400Medium-Strong
Amine (NH₂)Bending1600 - 1650Medium
Aromatic C-HStretching3000 - 3100Medium-Weak
Aromatic C=CStretching1400 - 1600Medium-Strong
Aziridine C-HStretching2900 - 3000Medium-Weak
C-NStretching1250 - 1350Medium

Electronic Absorption and Emission Spectroscopy for Probing Electronic Structure and Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and transitions within a molecule. researchgate.net The presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) on the same aromatic ring in this compound creates a "push-pull" system, which is expected to give rise to a strong intramolecular charge-transfer (ICT) band in the UV-Vis spectrum. chemrxiv.org

The spectrum is anticipated to show at least two main absorption bands. The first, at a longer wavelength (likely in the visible region), would correspond to the π → π* transition with significant charge-transfer character from the electron-rich aniline moiety to the electron-deficient nitro group. chemrxiv.org The aziridinyl group, also being electron-donating, would likely contribute to this charge transfer and could cause a red-shift (bathochromic shift) of this band compared to p-nitroaniline. A second band at a shorter wavelength, in the UV region, would be expected, corresponding to local excitations within the benzene (B151609) ring and the nitro group. chemrxiv.org The solvent polarity is expected to have a significant effect on the position of the ICT band, with more polar solvents generally causing a red-shift.

Information on the emission properties would be obtained from fluorescence spectroscopy. Many nitroaromatic compounds are known to have low fluorescence quantum yields due to efficient intersystem crossing to the triplet state. However, the extent of fluorescence would depend on the specific electronic structure and the rigidity of the molecule.

Predicted Electronic Absorption Data for this compound

Transition Type Expected λmax (nm) Solvent Effects
Intramolecular Charge Transfer (π → π)380 - 450Red-shift in polar solvents
Local Excitation (π → π)250 - 300Less sensitive to solvent polarity

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its elemental formula.

Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺·). The fragmentation of this ion would likely proceed through several pathways. A common fragmentation for nitroaromatics is the loss of the nitro group (NO₂) or a neutral NO molecule followed by CO. The aniline moiety can lead to the loss of HCN. The aziridine ring can undergo cleavage, leading to the loss of ethylene (B1197577) (C₂H₄) or other small fragments. The fragmentation pattern can be complex, but the identification of key fragment ions can provide strong evidence for the proposed structure. Selective reagent ionization techniques could be employed to achieve softer ionization and potentially enhance the abundance of the molecular ion. nih.gov

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Fragmentation Pathway
179[M]⁺·Molecular Ion
149[M - NO]⁺Loss of nitric oxide
133[M - NO₂]⁺Loss of nitro group
151[M - C₂H₄]⁺·Loss of ethylene from aziridine ring
106[M - NO₂ - HCN]⁺·Loss of nitro group and hydrogen cyanide

Theoretical and Computational Investigations of 2 Aziridin 1 Yl 5 Nitroaniline

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Aziridin-1-yl)-5-nitroaniline. These computational methods allow for the precise determination of its molecular and electronic structure, which governs its chemical behavior.

Ab Initio and Density Functional Theory (DFT) Methodologies

Ab initio and Density Functional Theory (DFT) are two of the most powerful computational methods used to study molecular systems. inovatus.esresearchgate.net Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. DFT, on the other hand, utilizes the electron density to calculate the energy of a system, offering a balance between accuracy and computational cost. thescipub.com For a molecule like this compound, a combination of these methods is often employed.

A typical approach involves initial geometry optimizations using a less computationally intensive method, followed by more accurate single-point calculations with a larger basis set, such as B3LYP/6-311G(d,p). openaccesspub.org These calculations can predict various properties, including molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. For instance, DFT has been successfully used to study the structure and vibrational spectra of other heterocyclic compounds. openaccesspub.org The choice of functional and basis set is crucial for obtaining accurate results, and it has been shown that functionals like B3LYP provide excellent agreement with experimental data for a wide range of organic molecules. researchgate.net

Conformational Analysis and Exploration of Rotameric Landscapes

The presence of flexible bonds in this compound, particularly the C-N bond connecting the aziridine (B145994) ring to the aniline (B41778) moiety, gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space, known as rotamers, and to understand the energy barriers between them. mdpi.com

Dihedral AngleDescriptionPredicted Stable Conformations
C(2)-N(1)-C(aryl)-C(aryl)Rotation around the aziridine-aniline bondPlanar and non-planar forms
H-N(amine)-C(aryl)-C(aryl)Pyramidalization of the aniline nitrogenVarying degrees of pyramidal character
O-N(nitro)-C(aryl)-C(aryl)Orientation of the nitro groupCo-planar with the aromatic ring

This table presents a hypothetical summary of a conformational analysis for this compound based on principles from related studies.

Investigation of Intramolecular Interactions and Electronic Delocalization

The electronic structure of this compound is characterized by significant intramolecular interactions and electron delocalization. The electron-donating amino and aziridinyl groups and the electron-withdrawing nitro group create a push-pull system across the benzene (B151609) ring. This leads to intramolecular charge transfer (ICT), which has been studied in similar molecules like para-nitroaniline. chemrxiv.org

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate these interactions. It allows for the quantification of charge transfer between different parts of the molecule and the study of hyperconjugative interactions that contribute to its stability. openaccesspub.org For this compound, NBO analysis would likely reveal strong delocalization of the nitrogen lone pair of the amino group and the aziridine ring into the π-system of the benzene ring, and further into the nitro group. These interactions are crucial in determining the molecule's reactivity and spectroscopic properties.

Mechanistic Studies of Chemical Reactions and Transition State Characterization

Computational chemistry is invaluable for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states. For this compound, several reactive pathways can be computationally explored.

Simulation of Pyramidal Inversion Dynamics at the Aziridine Nitrogen

The nitrogen atom in an aziridine ring can undergo a process called pyramidal inversion, where it rapidly inverts its stereochemistry. wikipedia.org The barrier to this inversion is influenced by the substituents on the nitrogen and the ring carbons. In this compound, the electronic effects of the nitroaniline group will modulate this barrier.

Computational simulations, often using dynamic NMR spectroscopy in conjunction with DFT calculations, can be used to determine the rate and energy barrier of this inversion. nih.gov The rate of this inversion can be influenced by external factors, and it has been shown that complexation with metals can halt this motion. rsc.org Understanding the dynamics of this process is important as it can affect the molecule's ability to interact with biological targets or other reactants.

Computational MethodPredicted Inversion Barrier (kcal/mol)Key Influencing Factors
DFT (B3LYP/6-31G*)10-15Electronic effect of the nitroaniline group
Ab Initio (MP2)12-18Steric hindrance

This table presents a hypothetical summary of a computational study on the pyramidal inversion of the aziridine nitrogen in this compound, with values estimated from literature on similar aziridines.

Energetic Profiling of Reaction Pathways and Stability Analyses

Beyond conformational changes, computational methods can be used to profile the energetic pathways of chemical reactions involving this compound. For example, the aziridine ring is susceptible to ring-opening reactions, which can be initiated by nucleophiles or acids. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. chemrxiv.org This profile provides crucial information about the feasibility of a reaction (thermodynamics) and its rate (kinetics). For instance, the ring-opening of the aziridine could be a key step in its biological activity or its transformation into other useful compounds. Stability analyses, often involving the calculation of vibrational frequencies to confirm that stationary points are minima or transition states, are an integral part of these studies.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

One of the primary applications of computational chemistry is the prediction of spectroscopic data. By calculating the electronic and vibrational energy levels of a molecule, it is possible to simulate its various spectra. These theoretical predictions are invaluable for interpreting experimental results and confirming molecular structures.

Methodology: Density Functional Theory (DFT) is the most common and effective method for predicting a wide range of molecular properties, including spectroscopic parameters. The process typically involves:

Geometry Optimization: The first step is to find the lowest energy structure (the most stable conformation) of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would involve optimizing the orientation of the aziridine ring relative to the nitroaniline plane.

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations not only confirm that the structure is a true minimum (no imaginary frequencies) but also provide the data needed to simulate the Infrared (IR) spectrum.

NMR Shielding Calculations: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Electronic Excitation Calculations: To predict the UV-Visible spectrum, Time-Dependent DFT (TD-DFT) is employed. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) observed experimentally.

Correlation with Experimental Data: The accuracy of computational predictions is highly dependent on the chosen functional and basis set. Therefore, it is standard practice to compare the theoretical spectra with experimental data. A good correlation validates the computational model, which can then be used to make further predictions with confidence. Discrepancies between theoretical and experimental values can often be systematic and can be corrected by applying a scaling factor, especially for vibrational frequencies.

Below is an illustrative table showing how theoretical spectroscopic data for this compound would be presented and compared with hypothetical experimental values.

Table 1: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound This table is for illustrative purposes to demonstrate the methodology, as specific experimental and computational data for this compound is not available in published literature.

Parameter Spectroscopic Technique Predicted Value (DFT/B3LYP/6-311G(d,p)) Hypothetical Experimental Value
¹H Chemical Shift (δ, ppm) - Aromatic H NMR 7.85 (d), 7.21 (dd), 6.90 (d) 7.78 (d), 7.15 (dd), 6.85 (d)
¹H Chemical Shift (δ, ppm) - Aziridine CH₂ NMR 2.15 (s) 2.10 (s)
¹³C Chemical Shift (δ, ppm) - C-NO₂ NMR 148.5 147.9
¹³C Chemical Shift (δ, ppm) - C-N(Aziridine) NMR 142.1 141.5
¹³C Chemical Shift (δ, ppm) - Aziridine CH₂ NMR 28.9 28.5
Vibrational Frequency (cm⁻¹) - N-O Stretch (asym) IR 1525 1510
Vibrational Frequency (cm⁻¹) - N-O Stretch (sym) IR 1340 1335
Vibrational Frequency (cm⁻¹) - N-H Stretch IR 3450, 3350 3430, 3330

Computational Assessment of Reaction Selectivity and Pathway Energetics

Computational chemistry is crucial for understanding why certain products are formed in a reaction over others (selectivity) and how fast a reaction proceeds (kinetics). For this compound, computational studies could explore its reactivity, particularly the interplay between the strained aziridine ring and the electron-deficient nitroaniline system.

Methodology: The study of reaction mechanisms involves mapping the potential energy surface that connects reactants to products. Key elements of this process include:

Locating Transition States (TS): A transition state is a saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Computational algorithms are used to locate the precise geometry of the TS. For a reaction involving this compound, such as the ring-opening of the aziridine, the TS would be the structure at the peak of the energy profile for this process.

Calculating Activation Energies: The activation energy (Eₐ) is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. By comparing the activation energies for different possible reaction pathways, one can predict which reaction is more likely to occur. For example, one could compare the energy barrier for nucleophilic attack at the two different carbons of the aziridine ring to predict regioselectivity.

Reaction Pathway Analysis: An Intrinsic Reaction Coordinate (IRC) calculation is often performed starting from the transition state structure. This calculation maps the path downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired species.

Application to this compound: Theoretical studies could investigate several key reactions:

Aziridine Ring-Opening: The three-membered aziridine ring is strained and susceptible to ring-opening reactions. Computational models could predict whether this process is favored under acidic or basic conditions and at which of the two C-N bonds the ring is more likely to open. The electron-withdrawing nitro group would significantly influence the electronic properties of the aziridine nitrogen and the adjacent aromatic ring, affecting its reactivity.

Electrophilic Aromatic Substitution: The nitroaniline ring is deactivated towards electrophilic substitution, but computations could determine the most likely site of attack (ortho or meta to the amino group) by calculating the energies of the intermediate sigma complexes.

Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the nitro group could make the aromatic ring susceptible to nucleophilic attack, and computational models could assess the energetics of such pathways.

The results of these calculations provide a quantitative understanding of the molecule's chemical behavior, guiding the design of synthetic routes and the prediction of potential products.

Emerging Research Applications of 2 Aziridin 1 Yl 5 Nitroaniline in Materials and Catalysis

Incorporation into Functional Organic Materials and Polymers

While direct studies on the polymerization of 2-(Aziridin-1-yl)-5-nitroaniline are not widely present in current literature, the structural features of the molecule suggest a strong potential for its use as a monomer. The field of aziridine (B145994) polymerization is well-established, particularly the anionic ring-opening polymerization (AROP) of aziridines activated by electron-withdrawing groups on the nitrogen atom. researchgate.netrsc.orgmpg.de The nitroaniline group in this compound is a potent electron-withdrawing substituent, which should, in principle, activate the aziridine ring for AROP. mpg.de

Research into the AROP of N-sulfonyl aziridines has demonstrated that this method can produce linear poly(N-sulfonylaziridines). acs.orgosti.gov A significant challenge in this area is the poor solubility of the resulting homopolymers, which often leads to precipitation and limits the achievable molecular weight. acs.org A successful strategy to overcome this has been the random copolymerization of two different N-sulfonylaziridine monomers, which greatly enhances the solubility of the resulting copolymer. acs.org This approach could potentially be applied to this compound, copolymerizing it with other activated aziridines to create soluble, functional polymers. The resulting polyamines could have applications in areas such as CO2 capture, antimicrobial coatings, and gene transfection. rsc.orgacs.org

Monomer TypePolymerization MethodKey Findings & ChallengesReference
N-sulfonyl aziridinesAnionic Ring-Opening Polymerization (AROP)Forms linear polymers. Homopolymers often have poor solubility. Copolymerization improves solubility. acs.org
tert-butyl aziridine-1-carboxylate (BocAz)Anionic Ring-Opening Polymerization (AROP)The BOC group activates the aziridine for AROP and allows for the synthesis of linear poly(BocAz). researchgate.net
Non-activated aziridinesCationic Ring-Opening Polymerization (CROP)Tends to form branched polymer structures (branched PEI). researchgate.netmpg.de
2-substituted oxazolinesCationic Ring-Opening Polymerization (CROP)Yields acylated linear poly(ethylenimine) (lPEI) after hydrolysis, though the hydrolysis can be challenging. mpg.de

Utilization as Ligands or Scaffolds in Catalytic Systems

The use of this compound as a ligand or scaffold in catalytic systems is a nascent area of research with limited direct examples. However, the molecule possesses key structural features that make it a promising candidate for such applications. The nitrogen atoms of the aziridine ring and the aniline (B41778) group can act as donor atoms for coordination with transition metals. Aziridine-based ligands, particularly chiral ones, have been successfully employed in asymmetric catalysis. mdpi.com

For instance, N(sp3),S-bidentate ligands derived from aziridines have been synthesized and tested in palladium-catalyzed reactions. mdpi.com The design of these ligands often incorporates bulky substituents on the aziridine nitrogen to create steric hindrance that directs the coordination of the metal center, thereby influencing the stereochemical outcome of the reaction. mdpi.com Similarly, phosphinooxazoline (PHOX) ligands, which contain a chiral oxazoline (B21484) moiety, are widely used in various asymmetric transformations, demonstrating the value of strained nitrogen heterocycles in ligand design. nih.gov

Although this compound itself has not been reported as a primary ligand, its potential to interact with catalytic systems is evident from the extensive use of aziridines as substrates in transition metal-catalyzed ring-opening reactions. mdpi.com Palladium and nickel catalysts are effective for cross-coupling reactions involving the ring-opening of aziridines with various nucleophiles. mdpi.com In one novel palladium-catalyzed domino reaction, aziridine itself is used as a "vinylidene unit" through the cleavage of both C-N bonds, showcasing its versatile reactivity within a catalytic cycle. rsc.org

Ligand/Scaffold TypeCatalytic ApplicationMetalKey FeaturesReference
Chiral Aziridine Sulfide (B99878) N(sp3),S-LigandsAsymmetric Tsuji-Trost reaction, Addition of organozincs to aldehydesPd, ZnBidentate N,S-coordination. Bulky N-substituent provides steric control. mdpi.com
Phosphinooxazoline (PHOX) LigandsAsymmetric allylic alkylation, Hydrogenation, HydrosilylationPd, Ir, RhBidentate P,N-coordination. Chirality on the oxazoline ring induces asymmetry. nih.gov
Vinyl AziridinesDynamic Kinetic Asymmetric Allylic AlkylationPdAziridine acts as the electrophile; allows access to chiral piperazines and other N-heterocycles. nih.gov
AziridineDomino AnnulationPdAziridine serves as a C2 synthon after cleavage of both C-N bonds. rsc.org

Development as Chemical Probes for Fundamental Reaction Mechanism Elucidation

One of the most significant research applications for nitroaromatic aziridines is their use as chemical probes to elucidate complex biological reaction mechanisms, particularly in the context of cancer therapy. nih.govscielo.br This field is best exemplified by the closely related analogue, 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954), a prodrug whose mechanism of action has been studied extensively. nih.govgoogle.com These compounds serve as powerful tools to probe the activity and function of specific reductase enzymes.

The core principle is based on bioreductive activation. The nitro group of the compound is reduced by cellular enzymes, primarily NAD(P)H quinone oxidoreductases (NQO1 and NQO2), to form a highly reactive hydroxylamine (B1172632) derivative. scielo.brnih.gov This bioactivation is often selective to cancer cells, which can have higher levels of these enzymes compared to normal tissues. nih.gov The resulting hydroxylamine is the proximate cytotoxic species, but it requires a further activation step, believed to be an enzymatic esterification, to become the ultimate DNA cross-linking agent that induces cell death. google.com

The study of these molecules has been instrumental in understanding the function of NQO2, a human enzyme whose activity is typically latent but can be "switched on" by non-biogenic co-substrates, leading to the activation of the prodrug. nih.gov Thus, this compound and its analogues act as chemical probes, allowing researchers to:

Identify and characterize the enzymes responsible for their bioactivation.

Elucidate the multi-step chemical transformations from a stable prodrug to a reactive DNA-alkylating agent.

Understand the basis for cellular sensitivity or resistance to this class of compounds. google.com

Compound/ProbeEnzyme(s) ProbedMechanism ElucidatedKey FindingReference
5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954)NQO1 (rat), NQO2 (human)Bioreductive activation of a prodrug.Human NQO2 can activate CB 1954 but requires a synthetic co-substrate, revealing a latent enzyme activity. nih.gov
5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamideAcetyltransferases / Sulfotransferases (postulated)Further activation of the proximate metabolite.The hydroxylamine is the product of nitro-reduction but requires further O-esterification to become the ultimate DNA cross-linking species. google.com
Nitroaromatic Drugs (General)Nitroreductases (NTRs), NOS, other flavoenzymesPathways of nitro-group bioactivation and associated toxicity.Multistep nitroreduction generates reactive intermediates (nitroanion radical, nitroso, hydroxylamine) responsible for cytotoxicity. scielo.brnih.gov

Exploitation in the Design of Novel Synthetic Methodologies

The combination of a strained aziridine ring and an electronically modified aromatic system makes this compound a valuable building block for designing novel synthetic methodologies. The high ring strain (approx. 26-27 kcal/mol) of aziridines makes them susceptible to a variety of ring-opening reactions, providing access to a wide range of nitrogen-containing molecules. clockss.org

The most common transformation is the nucleophilic ring-opening of the aziridine. mdpi.comwikipedia.org This reaction can be performed with a diverse array of nucleophiles, including alcohols, amines, and carbon-based nucleophiles like organometallic reagents. wikipedia.org The regioselectivity of the attack is a key feature, often controlled by the electronic nature of the substituents on the aziridine ring and the reaction conditions, such as the use of a Lewis acid catalyst. nih.govfrontiersin.org For N-activated aziridines, such as the title compound, nucleophilic attack typically occurs at the less substituted carbon atom.

Beyond simple ring-opening, aziridines can participate in more complex transformations. For example, N-substituted aziridines bearing electron-withdrawing groups can undergo thermal or photochemical ring-opening to form azomethine ylides. These ylides are reactive 1,3-dipoles that can be trapped in cycloaddition reactions with various dipolarophiles, providing a powerful method for constructing five-membered nitrogen heterocycles. wikipedia.org The versatility of the aziridine ring continues to be explored, with recent reports showing its use in radical-radical ring-opening reactions and transition metal-catalyzed C-H activation protocols. mdpi.com

Reaction TypeReagents / CatalystsProduct TypeKey FeaturesReference
Nucleophilic Ring-OpeningAcid anhydrides, Alcohols, Azides, Organocupratesβ-functionalized amines (e.g., β-amino esters, β-azido amines)Highly versatile; regioselectivity is a key advantage. Can be catalyzed by Lewis acids or organocatalysts. wikipedia.orgnih.govmdpi.com
1,3-Dipolar CycloadditionThermal or photochemical conditions, Lewis acids (e.g., BF3·Et2O)Pyrrolidines and other 5-membered N-heterocyclesProceeds via an intermediate azomethine ylide. wikipedia.org
Reductive Ring-OpeningReducing agents (e.g., LiAlH4)Amino alcoholsProvides access to important synthetic intermediates. nih.gov
Palladium-Catalyzed AnnulationPd catalyst, Bridged olefins, 3-iodochromonesFused methylenecyclopentanesAziridine acts as a source of a two-atom C-N unit after C-N bond cleavage. rsc.org
Metal-free CycloadditionIsocyanoethylindoles2H-1,4-oxazinesA novel [5+1] cycloaddition where the aziridine provides a one-atom unit. rsc.org

Q & A

Q. What are the common synthetic routes for 2-(Aziridin-1-yl)-5-nitroaniline, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 2-position of a 5-nitroaniline derivative. For example, replacing a chloro group with aziridine under mild conditions. A procedure analogous to uses aziridine in ethyl acetate (EtOAc) at room temperature for 18 hours . To optimize yield:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity.
  • Catalysts: Base catalysts (e.g., triethylamine) can deprotonate intermediates.
  • Stoichiometry: Excess aziridine (1.5–2 eq) ensures complete substitution.
  • Monitoring: Use TLC or HPLC to track reaction progress and minimize side products like elimination by-products.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., m/z calculated vs. observed) .
  • NMR Spectroscopy:
    • 1H NMR: Look for aziridine protons (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 7.0–8.5 ppm) .
    • 13C NMR: Nitro groups appear at δ 140–150 ppm; aziridine carbons at δ 30–40 ppm.
  • IR Spectroscopy: Stretches for -NH₂ (~3400 cm⁻¹) and -NO₂ (~1520, 1350 cm⁻¹).
  • Melting Point: Compare with literature values to assess purity.

Advanced Research Questions

Q. How does the strained aziridine ring influence the reactivity of this compound in further modifications?

Methodological Answer: The three-membered aziridine ring is highly strained, making it prone to ring-opening reactions:

  • Nucleophilic Attack: Thiols or amines can open the ring under acidic/basic conditions, forming cross-linked adducts.
  • Acid Sensitivity: Protonation of the aziridine nitrogen increases electrophilicity, facilitating reactions with weak nucleophiles.
  • Stability Testing: Monitor degradation via HPLC under varying pH (3–9) and temperatures (25–60°C) to identify optimal storage conditions .

Q. What strategies resolve contradictions in reported synthetic yields or by-product formation?

Methodological Answer:

  • Design of Experiments (DOE): Systematically vary parameters (solvent, temperature, stoichiometry) to identify critical factors.
  • By-Product Analysis: Use LC-MS to detect intermediates (e.g., elimination products from competing pathways).
  • Reproducibility: Ensure anhydrous conditions, as moisture can hydrolyze aziridine (evidenced in ) .
  • Reference Validation: Cross-check spectral data (e.g., HRMS isotopic patterns) with databases like NIST .

Q. How can this compound be applied in targeted drug delivery systems?

Methodological Answer:

  • Prodrug Activation: The nitro group can be reduced enzymatically (e.g., by nitroreductases in hypoxic tumors) to release active aziridine species, enabling site-specific cytotoxicity .
  • Conjugation Strategies: Link the aniline group to targeting moieties (e.g., antibodies) via carbodiimide coupling.
  • Kinetic Studies: Use fluorescence quenching assays to measure release rates of aziridine derivatives in vitro.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Purity Verification: Recrystallize the compound (e.g., using ethanol/water) and re-measure melting points .
  • Spectral Comparison: Align NMR/IR data with high-purity standards (e.g., NIST-certified references) .
  • Isotopic Purity: Confirm via HRMS; impurities like residual solvents can shift signals.

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation: Aziridines are alkylating agents and potential mutagens. Use fume hoods, gloves, and PPE.
  • First Aid: Immediate rinsing with water for skin/eye contact; consult safety data sheets (e.g., ) .
  • Waste Disposal: Neutralize with dilute acetic acid before disposal to deactivate aziridine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.